N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry and biochemistry. It features a unique molecular structure that includes multiple sulfur atoms and nitrogen heterocycles, making it of interest for various research applications.
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide typically involves multi-step organic reactions that incorporate various reagents and catalysts. The process may include:
Technical details regarding specific reaction conditions (temperature, time, solvents) are generally optimized based on experimental protocols found in literature related to similar compounds .
The molecular formula for this compound is with a molecular weight of 492.65 g/mol. The structure features:
The compound can be represented using various structural notations:
InChI=1S/C20H20N4O3S4/c1-4-24(5-2)31(26,27)13-8-6-12(7-9-13)18(25)23-19-21-14-10-11-15-17(16(14)29-19)30-20(22-15)28-3/h6-11H,4-5H2,1-3H3,(H,21,23,25)
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
The compound can undergo various chemical reactions typical for amides and thiazole derivatives:
Technical details regarding these reactions would require specific experimental conditions and mechanisms that can be found in organic chemistry literature focused on sulfur-containing compounds .
The mechanism of action for N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide likely involves interaction with biological targets such as enzymes or receptors due to its structural features:
Data supporting these mechanisms would typically come from pharmacological studies assessing its efficacy against bacterial strains or other biological assays .
While specific solubility data is not provided in the sources reviewed, compounds of this nature often exhibit moderate solubility in organic solvents due to their complex structure.
Relevant chemical properties include:
Further analyses would require empirical data from laboratory experiments focusing on stability under various conditions .
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide holds promise in several scientific applications:
Research into this compound could yield valuable insights into its potential therapeutic roles and mechanisms of action within biological frameworks .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1